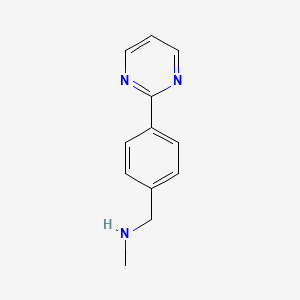

N-甲基-1-(4-(嘧啶-2-基)苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

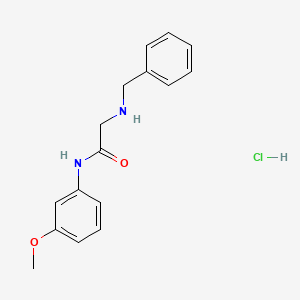

The compound "N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine" is a chemical structure that is part of a broader class of compounds that have been synthesized for various biological activities. The papers provided discuss several related compounds with similar structural motifs, such as pyrimidinyl and phenyl groups, which are often synthesized for their potential biological activities, including antifilarial, antidepressant-like, herbicidal, and antiproliferative effects .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of benzenamines with N-cyanoguanidine, followed by condensation with other intermediates such as ethyl 4,4,4-trifluoro-3-oxobutanoate or beta-keto esters. These reactions yield intermediate guanidines, which are then further modified to produce the desired compounds . Other methods include three-component condensation reactions or coupling reactions between different aromatic and heteroaromatic components . The synthesis routes are designed to introduce various functional groups that can influence the biological activity of the compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as IR, MS, 1H NMR, and elemental analysis. X-ray diffraction is also used to determine the crystal structure of some compounds, providing detailed information about the arrangement of atoms within the molecule . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful control of reaction conditions. For example, chlorination and condensation reactions are used to introduce specific functional groups into the molecule . Thermal rearrangement is another reaction used to modify the structure of pyrimidine derivatives, which can influence the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, metabolic stability, and penetration through biological membranes, are important for their potential as drug candidates. For instance, compound 17 from paper has high solubility, metabolic stability, and does not block certain isoenzymes or P-glycoprotein, indicating favorable drug-like properties. The compounds' properties are often optimized to enhance their activity and selectivity towards biological targets.

Biological Activity Analysis

The biological activities of these compounds are diverse and include antifilarial, antidepressant-like, herbicidal, and antiproliferative effects. The antifilarial activity of some guanidines is discussed with a focus on structure-activity relationships . The aryloxyethyl derivatives of methanamine show potent antidepressant-like activity by acting as biased agonists of serotonin 5-HT1A receptors . Some compounds exhibit weak herbicidal activity , while others show marked inhibition against various cancer cell lines, indicating promising anticancer activity .

科学研究应用

合成和对接研究

N-甲基-1-(4-(嘧啶-2-基)苯基)甲胺已参与合成研究。 Bommeraa、Merugu 和 Eppakayala (2019 年) 的一项研究开发了一种合成相关化合物的简单方法,并进行了对接研究以了解它们在分子水平上的相互作用。

光细胞毒性和细胞成像

Basu 等人 (2014 年) 的研究探讨了涉及苯基-N,N-双[(吡啶-2-基)甲基]甲胺的铁 (III) 复合物的光细胞毒性。这些复合物在红光中显示出显着的光细胞毒性,并被研究用于细胞成像应用。

分析分离技术

在分析化学领域, Ye 等人 (2012 年) 开发了一种非水性毛细管电泳分离方法,用于包括 N-(4-甲基-3-(4-(吡啶-3-基)嘧啶-2-基氨基)苯基)-4-((哌嗪-1-基)甲基)苯甲酰胺的化合物,证明了该化合物在分析分离中的相关性。

席夫碱合成

Pandey 和 Srivastava (2011 年) 关于席夫碱合成的研究包括与 N-甲基-1-(4-(嘧啶-2-基)苯基)甲胺相关的化合物。这些化合物显示出潜在的抗惊厥活性,表明它们在药物化学中的相关性。

抗癌活性

Mbugua 等人 (2020 年) 进行了抗癌应用的研究,他们合成并评估了基于席夫碱的新型钯和铂配合物,包括 R-(吡啶-2-基)甲胺衍生物。这些复合物对各种人类癌细胞系显示出显着的抗癌活性。

成骨激动剂

一项高通量筛选活动导致发现了一种靶向 Wnt β-catenin 系统的化合物,该化合物与 N-甲基-1-(4-(嘧啶-2-基)苯基)甲胺相关。 Pelletier 等人 (2009 年) 研究了这种化合物,它增加了小梁骨形成率,突出了其在治疗骨骼疾病中的潜力。

发光金属配合物

Shakirova 等人 (2018 年) 的一项研究使用与 N-甲基-1-(4-(嘧啶-2-基)苯基)甲胺相关的配体合成了 Ir(III) 发光配合物,探索了它们的光物理性质和在光电应用中的潜力。

属性

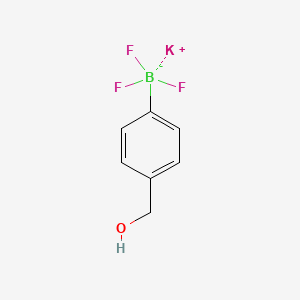

IUPAC Name |

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVUAYHEYROLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640274 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine | |

CAS RN |

886851-48-5 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)